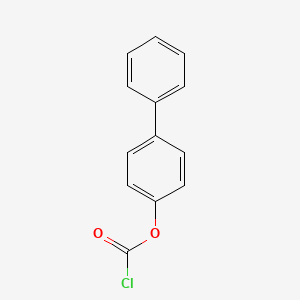

4-Phenylphenyl chloroformate

Übersicht

Beschreibung

4-Phenylphenyl chloroformate is an organic compound widely used in various fields, including medical, environmental, and industrial research. It is a colorless liquid with a strong odor and has significant applications in the pharmaceutical industry and agrochemicals . The compound is known for its role in the synthesis of various chemical intermediates and its utility in organic synthesis reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Phenylphenyl chloroformate can be synthesized through the reaction of phenyl chloroformate with phenyl magnesium bromide in an anhydrous ether solution. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of phosgene as a reagent. The process requires careful handling due to the toxic nature of phosgene. The reaction is conducted in a controlled environment to ensure safety and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-Phenylphenyl chloroformate undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with amines to form carbamates and ureas.

Hydrolysis: It hydrolyzes in the presence of water to form phenol and carbon dioxide.

Common Reagents and Conditions

Amines: Used in substitution reactions to form carbamates and ureas.

Water: Used in hydrolysis reactions.

Major Products Formed

Carbamates and Ureas: Formed from substitution reactions with amines.

Phenol and Carbon Dioxide: Formed from hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

4-Phenylphenyl chloroformate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of poly(2-(phenoxycarbonyloxy)ethyl methacrylate) and phenyl-(4-vinylphenyl) carbonate.

Biology: Acts as a precursor of phenyl mixed anhydrides used in peptide coupling reactions.

Medicine: Used as an intermediate in the synthesis of pharmaceuticals and carbamates.

Industry: Serves as a dehydrating reagent for the conversion of primary amides to nitriles.

Wirkmechanismus

The mechanism of action of 4-Phenylphenyl chloroformate involves its reactivity with nucleophiles. The compound’s chloroformate group is highly reactive, allowing it to form covalent bonds with nucleophilic species such as amines and alcohols. This reactivity is utilized in various organic synthesis reactions to form carbamates, ureas, and other derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenyl chloroformate: Similar in structure but lacks the additional phenyl group.

4-Nitrophenyl chloroformate: Contains a nitro group, making it more reactive in certain conditions.

Benzyl chloroformate: Contains a benzyl group instead of a phenyl group.

Uniqueness

4-Phenylphenyl chloroformate is unique due to its additional phenyl group, which enhances its reactivity and makes it suitable for specific synthetic applications that other chloroformates may not be able to achieve .

Biologische Aktivität

4-Phenylphenyl chloroformate (CHClO) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is an aromatic chloroformate derivative characterized by the presence of a chloroformate functional group attached to a biphenyl structure. This configuration allows for unique interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 248.68 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors, potentially disrupting cellular processes.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell survival and proliferation, leading to cytotoxic effects.

- Modulation of Receptor Function : By binding to specific receptors, it can alter signaling pathways involved in cell growth and differentiation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related chloroformates has demonstrated their ability to inhibit tubulin polymerization, a critical process in cancer cell division.

Case Study: Tubulin Polymerization Inhibition

A study investigated the effects of various chloroformate derivatives on tubulin polymerization. It was found that certain derivatives, including those structurally related to this compound, significantly inhibited tubulin assembly at low micromolar concentrations. This inhibition leads to cell cycle arrest at the G2/M phase, effectively reducing cancer cell proliferation .

Toxicological Studies

While the anticancer potential is promising, the toxicological profile of this compound must also be considered. Exposure to similar compounds has been associated with respiratory distress and pulmonary edema in cases of accidental inhalation.

Case Study: Methyl Chloroformate Inhalation

A report documented the successful treatment of a patient who experienced acute inhalation poisoning from methyl chloroformate, highlighting the respiratory risks associated with chloroformate exposure . Although this study does not focus directly on this compound, it underscores the need for caution when handling compounds in this chemical class.

Antimicrobial Activity

Emerging research suggests that compounds like this compound may possess antimicrobial properties due to their ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism . This potential application warrants further investigation into its efficacy against various pathogens.

Eigenschaften

IUPAC Name |

(4-phenylphenyl) carbonochloridate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWLCQXWMQGGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572989 | |

| Record name | [1,1'-Biphenyl]-4-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3185-73-7 | |

| Record name | [1,1'-Biphenyl]-4-yl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.